molecular formula C96H170N2O38P2-6 B1263308 (KDO)2-(lauroyl)-lipid IVA(6-)

(KDO)2-(lauroyl)-lipid IVA(6-)

Cat. No. B1263308
M. Wt: 2022.3 g/mol
InChI Key: JVUUYJGQIVCMIU-ZODGSCPMSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

(KDO)2-(lauroyl)-lipid IVA(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(lauroyl)-lipid IVA;  major species at pH 7.3. It is a conjugate base of a (KDO)2-(lauroyl)-lipid IVA.

Scientific Research Applications

Lipid A Biosynthesis and Structure

(KDO)2-(lauroyl)-lipid IVA(6-) plays a crucial role in the biosynthesis and structure of lipid A, a component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. LPS is a key factor in bacterial survival and host interactions. The lipid A domain anchors LPS to the outer membrane and typically consists of a disaccharide of glucosamine that is both acylated and phosphorylated. The core and O-antigen carbohydrate domains are linked to the lipid A moiety through 3-deoxy-d-manno-octulosonic acid (Kdo). The number of Kdo units present in LPS, the way they are connected, and the presence of other substituents (e.g., phosphate, phosphoethanolamine, galactose, or β-l-Ara4N) contribute to the structural diversity of the inner core region of endotoxin. In most cases, Kdo is crucial for the viability and growth of bacterial cells (Lodowska et al., 2013).

Role in Immune System Activation

(KDO)2-(lauroyl)-lipid IVA(6-) is considered a defined endotoxin that activates macrophages via the TLR-4 receptor. It is believed to be a crucial stimulator for studying the mechanism of the innate immune system and for developing bacterial vaccine adjuvants. Its structure and purity are essential for facilitating structural analysis of complexes with receptors like TLR-4/MD2, which are part of the immune system's response to bacterial infection (Raetz et al., 2006).

Modification of Lipid A Structure and Function

(KDO)2-(lauroyl)-lipid IVA(6-) is involved in the modification of lipid A structure and function. Mutations in genes related to its biosynthesis and structure can lead to changes in bacterial growth, outer membrane stability, and sensitivity to external factors. For instance, mutations in the msbB gene, which acylates (KDO)2-(lauroyl)-lipid IV-A with myristate during lipid A biosynthesis, can lead to sensitivity to specific media and altered bacterial cell morphology (Murray et al., 2001).

properties

Product Name

(KDO)2-(lauroyl)-lipid IVA(6-)

Molecular Formula

C96H170N2O38P2-6

Molecular Weight

2022.3 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/p-6/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1

InChI Key

JVUUYJGQIVCMIU-ZODGSCPMSA-H

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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